molecular formula C10H13NO4S B3384074 2-[4-(Ethylsulfamoyl)phenyl]acetic acid CAS No. 521314-04-5

2-[4-(Ethylsulfamoyl)phenyl]acetic acid

Cat. No.: B3384074
CAS No.: 521314-04-5
M. Wt: 243.28 g/mol
InChI Key: KDYKFOKXVGDAEN-UHFFFAOYSA-N
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Description

Placement within Sulfonamide and Phenylacetic Acid Derivatives

The defining features of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid are the ethylsulfamoyl group (-SO₂NHCH₂CH₃) and the phenylacetic acid moiety. The sulfonamide group is a cornerstone of numerous pharmacologically active agents, renowned for its role in the development of the first broadly effective antibacterial drugs. uni.lu The phenylacetic acid portion is also a common scaffold in a variety of biologically active compounds and natural products. mdpi.com Phenylacetic acid itself is recognized as a plant auxin and a metabolite in various organisms. mdpi.com

The combination of these two motifs in one molecule creates a compound with a distinct set of properties. The acidic nature of the carboxylic acid group, coupled with the hydrogen-bonding capabilities of the sulfonamide functional group, suggests a specific profile of solubility and potential for interaction with biological macromolecules.

Historical Context of Related Chemical Structural Motifs in Synthetic Chemistry

The history of the structural motifs present in this compound is rich and significant in the advancement of synthetic chemistry and medicine.

Sulfonamides: The journey of sulfonamides began in the early 20th century with the discovery of Prontosil, a sulfonamide-containing dye, which was found to have potent antibacterial properties. This breakthrough, spearheaded by Gerhard Domagk, who was awarded the Nobel Prize in 1939, inaugurated the era of chemotherapy and led to the synthesis of thousands of sulfonamide derivatives. These "sulfa drugs" were the first systemic antibacterial agents and played a crucial role in reducing mortality from bacterial infections before the widespread availability of penicillin.

Phenylacetic Acid Derivatives: Phenylacetic acid and its derivatives have a long-standing history in synthetic organic chemistry. mdpi.com The parent compound, phenylacetic acid, is a key starting material for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, vasodilators, and more. mdpi.com Its synthesis has been a subject of study for over a century, with methods evolving from the hydrolysis of benzyl (B1604629) cyanide to more modern catalytic approaches. The versatility of the phenylacetic acid scaffold has made it a recurring theme in the development of new chemical entities.

Overview of Academic Research Trajectories for Sulfonamide-Containing Phenylacetic Acids

Academic research into compounds that merge the sulfonamide and phenylacetic acid functionalities has often been driven by the pursuit of new therapeutic agents. The research trajectory for the closely related methyl analog, 2-[4-(methylsulfamoyl)phenyl]acetic acid, indicates that investigations have focused on its potential antimicrobial and anti-inflammatory properties. The rationale behind this research is that the sulfonamide moiety can mimic the structure of p-aminobenzoic acid (PABA), an essential nutrient for bacteria, thereby inhibiting their growth. Concurrently, the phenylacetic acid portion is a well-known structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis of such hybrid molecules is a key area of investigation, with a focus on developing efficient and scalable routes. Characterization of these compounds typically involves a suite of spectroscopic techniques to confirm their structure and purity. While specific research on this compound is not extensively documented in publicly available literature, the established research on its analogs provides a clear indication of its scientific interest. The primary focus of academic inquiry for this class of compounds lies in the exploration of their biological activities, driven by the rich pharmacological history of their constituent chemical motifs.

Interactive Data Tables

Below are tables summarizing key data for this compound and a closely related analog.

Table 1: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compound 521314-04-5C₁₀H₁₃NO₄S243.281.4
2-(4-Sulfamoylphenyl)acetic acid22958-64-1C₈H₉NO₄S215.230.6

Data for this compound and 2-(4-Sulfamoylphenyl)acetic acid are sourced from PubChem. americanelements.comuni.lubiosynth.comnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺244.06381150.7
[M+Na]⁺266.04575157.7
[M-H]⁻242.04925153.1

Data is predicted and sourced from PubChem. uni.lu

Table 3: Characteristic Spectroscopic Data Ranges for a Close Analog (2-[4-(Methylsulfamoyl)phenyl]acetic acid)

Spectroscopic TechniqueFunctional GroupCharacteristic Peak/Range
¹H NMRSO₂CH₃δ 3.1–3.3 ppm
¹H NMRCH₂CO₂Hδ 3.6–3.8 ppm
IR SpectroscopyC=O stretch1700–1720 cm⁻¹
IR SpectroscopyS=O stretch1150–1200 cm⁻¹

Data is for the methyl analog and sourced from publicly available chemical information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(ethylsulfamoyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-11-16(14,15)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYKFOKXVGDAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Ethylsulfamoyl Phenyl Acetic Acid

Retrosynthetic Analysis of the 2-[4-(Ethylsulfamoyl)phenyl]acetic Acid Scaffold

A retrosynthetic analysis of the target molecule, this compound (I), reveals several potential disconnection points, leading to readily available starting materials. Two primary strategies are envisioned:

Strategy A: Disconnection of the Acetic Acid Side Chain

This approach involves the disconnection of the C-C bond of the acetic acid moiety. This leads back to a key intermediate, a substituted toluene (B28343) derivative (II), which can be further disconnected. A common method for introducing the acetic acid side chain is through the Willgerodt-Kindler reaction of an acetophenone (B1666503) derivative. Therefore, a primary precursor is identified as N-ethyl-4-acetylbenzenesulfonamide (III). This intermediate can be disconnected at the sulfonamide bond, leading back to 4-acetylbenzenesulfonyl chloride (IV) and ethylamine (B1201723) (V). The acetyl group on the aromatic ring suggests a Friedel-Crafts acylation of a suitable benzene (B151609) derivative.

Strategy B: Disconnection via a Nitrile Intermediate

An alternative strategy involves the retrosynthesis of the carboxylic acid from a nitrile group. This points to 2-[4-(ethylsulfamoyl)phenyl]acetonitrile (VI) as a key intermediate. The hydrolysis of this nitrile would yield the target carboxylic acid (I). The intermediate (VI) can be disconnected at the sulfonamide bond to give 4-(cyanomethyl)benzenesulfonyl chloride (VII) and ethylamine (V). The cyanomethyl group can be introduced via nucleophilic substitution on a benzylic halide, suggesting 4-(chloromethyl)benzenesulfonyl chloride as a precursor.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary classical synthetic pathways are proposed for the preparation of this compound.

Multi-Step Organic Synthesis Pathways

Pathway 1: Via Willgerodt-Kindler Reaction

This pathway utilizes the robust Willgerodt-Kindler reaction to construct the phenylacetic acid moiety from a substituted acetophenone. The key steps are:

Synthesis of 4-Acetylbenzenesulfonyl Chloride (IV): This can be achieved through the chlorosulfonation of acetophenone.

Formation of N-ethyl-4-acetylbenzenesulfonamide (III): The reaction of 4-acetylbenzenesulfonyl chloride (IV) with ethylamine (V) in the presence of a base affords the desired sulfonamide.

Willgerodt-Kindler Reaction: The acetophenone derivative (III) is treated with sulfur and a secondary amine, typically morpholine, followed by hydrolysis to yield the target compound, this compound (I) researchgate.netsci-hub.se.

Pathway 2: Via Nitrile Hydrolysis

This alternative route involves the construction of the acetic acid side chain through the hydrolysis of a nitrile intermediate.

Synthesis of 4-(Chloromethyl)benzenesulfonyl chloride: This precursor can be prepared from toluene through a series of reactions including chlorosulfonation and subsequent chlorination of the methyl group.

Synthesis of 4-(Cyanomethyl)benzenesulfonyl chloride (VII): The chloromethyl group is converted to a cyanomethyl group via a nucleophilic substitution with a cyanide salt.

Formation of 2-[4-(ethylsulfamoyl)phenyl]acetonitrile (VI): The sulfonyl chloride (VII) is reacted with ethylamine (V) to form the sulfonamide.

Hydrolysis: The final step involves the acidic or basic hydrolysis of the nitrile group in (VI) to the carboxylic acid (I) google.com.

Precursor Identification and Elaboration Strategies

The success of these synthetic routes hinges on the availability and efficient elaboration of key precursors.

PrecursorElaboration Strategy
Acetophenone Serves as the starting material for Pathway 1. It undergoes chlorosulfonation to introduce the sulfonyl chloride group at the para position.
Ethylamine A common reagent used in both pathways to form the ethylsulfamoyl group by reacting with the corresponding sulfonyl chloride.
4-Acetylbenzenesulfonyl chloride (IV) A key intermediate in Pathway 1, synthesized from acetophenone. It is then reacted with ethylamine to form the sulfonamide.
Toluene The starting material for Pathway 2. A series of functional group transformations are required to introduce the cyanomethyl and ethylsulfamoyl groups.
4-(Cyanomethyl)benzenesulfonyl chloride (VII) A key intermediate in Pathway 2. Its synthesis from toluene requires multiple steps. It is subsequently reacted with ethylamine.
Sulfur and Morpholine Reagents for the Willgerodt-Kindler reaction in Pathway 1, used to convert the acetyl group of N-ethyl-4-acetylbenzenesulfonamide into the thioamide precursor of the acetic acid.
Hydrolysis Reagents (Acid or Base) Utilized in the final step of both pathways to convert the intermediate (thioamide or nitrile) into the desired carboxylic acid. Strong acids like sulfuric acid or strong bases like sodium hydroxide (B78521) are commonly employed sci-hub.segoogle.com.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, several green alternatives can be applied to the classical synthetic routes of this compound.

Solvent-Free Reaction Methodologies

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free methodologies is a key aspect of green chemistry.

Solvent-Free Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction thieme-connect.comresearchgate.netcdnsciencepub.comresearchgate.net. This approach not only eliminates the need for high-boiling and often toxic solvents but can also lead to higher yields and shorter reaction times.

Solvent-Free Sulfonamide Synthesis: The reaction between a sulfonyl chloride and an amine to form a sulfonamide can also be conducted without a solvent. sci-hub.se This is particularly effective for solid-state reactions or when one of the reactants is a liquid.

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis plays a crucial role in green chemistry by enabling more efficient and selective transformations, often under milder conditions.

Catalytic Amidation: The formation of the sulfonamide bond can be achieved using catalytic methods. For instance, the direct coupling of sulfonic acids with amines can be catalyzed by various systems, reducing the need for the preparation of highly reactive sulfonyl chlorides. thieme-connect.comresearchgate.netcatalyticamidation.info This avoids the use of chlorinating agents and the generation of corrosive byproducts.

Green Catalysts for Sulfonamide Synthesis: The synthesis of sulfonamides can be performed in greener solvents like water or ethanol, often catalyzed by simple and environmentally benign catalysts. researchgate.netrsc.orgacs.org For example, reactions in water in the presence of a base like sodium carbonate have been reported to be efficient. sci-hub.se

Catalytic Hydrolysis of Nitriles: The hydrolysis of the nitrile intermediate in Pathway 2 can be performed under greener conditions. For example, non-catalytic hydrolysis in near-critical water has been shown to be an effective method for converting nitriles to carboxylic acids without the use of strong acids or bases, thus simplifying the work-up and reducing waste generation. google.com

Green ApproachApplication in SynthesisPotential Benefits
Solvent-Free Willgerodt-Kindler Reaction Applied to the conversion of N-ethyl-4-acetylbenzenesulfonamide to the corresponding thioamide precursor.Reduced solvent waste, potentially shorter reaction times, and improved energy efficiency, especially with microwave assistance. researchgate.netcdnsciencepub.comresearchgate.net
Aqueous or Ethanolic Sulfonamide Synthesis The reaction of 4-acetylbenzenesulfonyl chloride or 4-(cyanomethyl)benzenesulfonyl chloride with ethylamine can be carried out in water or ethanol. researchgate.netsci-hub.seUse of environmentally benign solvents, simplified work-up procedures, and avoidance of hazardous chlorinated solvents.
Catalytic Amidation of Sulfonic Acids Direct reaction of a sulfonic acid precursor with ethylamine, avoiding the need for a sulfonyl chloride intermediate. thieme-connect.comresearchgate.netcatalyticamidation.infoHigher atom economy, avoidance of corrosive and hazardous reagents like thionyl chloride or oxalyl chloride, and milder reaction conditions.
Catalyst-Free Hydrolysis in Near-Critical Water Hydrolysis of 2-[4-(ethylsulfamoyl)phenyl]acetonitrile to the final product without the addition of strong acids or bases. google.comElimination of catalyst and neutralization steps, reduced salt waste, and a simpler purification process.

Atom Economy Considerations in Synthetic Design

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product, is a critical metric in green and sustainable chemistry. tandfonline.comwikipedia.org When evaluating potential synthetic routes for this compound, the atom economy of each step reveals significant opportunities for process optimization.

A plausible and conventional route to this compound involves a multi-step process starting from acetophenone. This pathway typically includes chlorosulfonation, amidation, and a terminal functional group transformation to install the acetic acid moiety.

Step 1: Chlorosulfonation of Acetophenone The reaction of acetophenone with chlorosulfonic acid is a common method to introduce a sulfonyl chloride group. tandfonline.com

C₈H₈O + 2 HSO₃Cl → C₈H₇ClO₃S + H₂SO₄ + HCl

This step has a notably poor atom economy. The desired intermediate, 4-acetylbenzenesulfonyl chloride, incorporates only a fraction of the atoms from the reactants. Significant byproducts, sulfuric acid and hydrochloric acid, are generated, contributing to a low atom economy and creating considerable waste streams that require neutralization and disposal.

Step 2: Amidation with Ethylamine The resulting sulfonyl chloride is then reacted with ethylamine to form the sulfonamide. nih.govresearchgate.net

C₈H₇ClO₃S + 2 C₂H₅NH₂ → C₁₀H₁₃NO₃S + C₂H₅NH₃Cl

Step 3: Willgerodt-Kindler Reaction The final conversion of the acetyl group on the intermediate to the acetic acid moiety can be achieved via the Willgerodt-Kindler reaction. mdma.cherowid.orgtandfonline.com This two-stage process involves first reacting the ketone with sulfur and an amine (typically morpholine) to form a thioamide intermediate, which is then hydrolyzed. tandfonline.comwikipedia.org

Stage 1: C₁₀H₁₃NO₃S + S₈ + C₄H₉NO → Thioamide intermediate

Stage 2: Thioamide intermediate + H₂O/H⁺ → C₁₀H₁₃NO₄S + Morpholine/Sulfur byproducts

Table 1: Atom Economy Analysis of a Plausible Synthetic Route

StepReactionKey ReagentsMajor ByproductsAtom Economy Issues
1ChlorosulfonationChlorosulfonic AcidH₂SO₄, HClVery low; large mass of acid waste.
2AmidationEthylamine (2 eq.)Ethylamine HydrochlorideModerate; loss of one equivalent of amine as salt.
3Willgerodt-KindlerSulfur, Morpholine, Acid/BaseSulfur compounds, amine saltsLow; use of excess stoichiometric reagents and harsh hydrolysis conditions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of intermediates and the final this compound are critical for ensuring high purity. A combination of chromatographic and crystallization-based methods is typically employed.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for monitoring reaction progress and purifying products in the synthesis of sulfonamide derivatives. organic-chemistry.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary analytical method for assessing the purity of the final compound and its precursors. It is effective for separating the target molecule from starting materials, byproducts, and other impurities generated during the synthesis. tandfonline.com

Flash Column Chromatography: On a preparative scale, flash column chromatography using silica (B1680970) gel is a standard method for purifying the key intermediate, N-ethyl-4-acetylbenzenesulfonamide. A gradient elution system, typically employing a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), allows for the effective separation of the moderately polar sulfonamide intermediate from less polar starting materials and more polar byproducts.

Table 2: Illustrative Chromatographic Purification Parameters

TechniqueStationary PhaseMobile Phase System (Illustrative)Application
Analytical HPLCC18 (Octadecylsilane)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Purity assessment of final product and intermediates.
Preparative Flash ChromatographySilica GelHexane/Ethyl Acetate (Gradient)Isolation and purification of N-ethyl-4-acetylbenzenesulfonamide intermediate.

Recrystallization and Precipitation Methodologies

Crystallization is the most effective method for the final purification of this compound, leveraging its acidic nature and solid-state properties.

Precipitation via pH Adjustment: A highly effective and scalable purification technique for the final product involves acid-base extraction and precipitation. The crude this compound can be dissolved in an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate, to form its water-soluble sodium salt. tandfonline.com This aqueous solution can then be washed with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove any non-acidic, organic-soluble impurities. Subsequent acidification of the aqueous layer with a strong acid, like hydrochloric acid, to a pH of approximately 2, causes the purified carboxylic acid to precipitate out of the solution. tandfonline.comresearchgate.net The resulting solid can be collected by filtration, washed with cold water to remove residual salts, and dried.

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent system. googleapis.com The choice of solvent is critical and is determined by the solubility profile of the compound—it should be sparingly soluble at low temperatures but highly soluble at elevated temperatures. Potential solvents include water, ethanol, methanol, acetone (B3395972), or mixtures such as ethanol/water or acetone/heptane (B126788). googleapis.cominventivapharma.com The process involves dissolving the crude acid in a minimum amount of hot solvent and allowing the solution to cool slowly, promoting the formation of well-defined, high-purity crystals.

Table 3: Recrystallization Solvents for Phenylacetic Acid Derivatives

Solvent/SystemRationale
WaterGreen solvent; effective if solubility profile is appropriate.
Ethanol/WaterA polar mixture that allows for fine-tuning of solubility.
Acetone/HeptaneA polar/non-polar system; acetone dissolves the compound, and heptane acts as an anti-solvent to induce crystallization. googleapis.com
TolueneAn organic solvent suitable for compounds with lower polarity.

Comparative Analysis of Synthetic Efficiencies and Scalability

The selection of a synthetic route for industrial-scale production of this compound requires a careful balance of efficiency, cost, safety, environmental impact, and scalability. A comparison between a "classical" pathway and a more "modern" catalytic approach highlights these trade-offs.

Route A: Classical Approach (Willgerodt-Kindler) This route, as previously discussed, would likely start from acetophenone, proceeding through chlorosulfonation, amidation, and the Willgerodt-Kindler reaction.

Advantages: This approach relies on well-established, robust reactions and uses readily available, inexpensive bulk chemicals (acetophenone, chlorosulfonic acid, sulfur). mdma.chgoogle.com The procedures are generally scalable with standard industrial equipment.

Route B: Modern Catalytic Approach (Cross-Coupling) A hypothetical modern route could involve the coupling of two key fragments using palladium catalysis. For example, starting with 4-bromophenylacetic acid (or its ester). wikipedia.org

Esterification: Protect the carboxylic acid of 4-bromophenylacetic acid as a methyl or ethyl ester.

Palladium-Catalyzed Sulfamoylation: Couple the aryl bromide with a source of the ethylsulfamoyl group. While direct coupling with N-ethylsulfonamide is challenging, related transformations using sulfur dioxide surrogates (like DABSO) followed by reaction with an amine are known. rsc.org

Hydrolysis: Deprotect the ester to yield the final carboxylic acid.

Advantages: This route could potentially be shorter and offer higher selectivity and functional group tolerance. Modern catalytic methods often proceed under milder conditions and can exhibit better atom economy in the key coupling step compared to classical alternatives.

Disadvantages: The starting materials, particularly substituted boronic acids or specialized sulfur dioxide surrogates, can be significantly more expensive than bulk chemicals. inventivapharma.com Palladium catalysts are costly and require removal from the final product to ppm levels, adding complexity and expense to purification. Scaling up catalytic reactions can sometimes be challenging, requiring specialized equipment and strict control of reaction conditions to ensure reproducibility.

Table 4: Comparative Analysis of Synthetic Routes

ParameterRoute A: Classical (Willgerodt-Kindler)Route B: Modern (Catalytic Cross-Coupling)
Starting Materials Inexpensive bulk chemicals (e.g., acetophenone). google.comMore complex, expensive precursors (e.g., 4-bromophenylacetic acid, Pd catalysts). wikipedia.orginventivapharma.com
Number of Steps 3-4 steps.3 steps.
Atom Economy Generally poor, significant waste generation. wikipedia.orgPotentially higher, especially in the key C-S bond formation step.
Scalability High; uses established industrial processes.Moderate to high; may require specialized reactors and catalyst handling.
Key Challenges Waste management, harsh reagents (HSO₃Cl), odorous byproducts.Catalyst cost, catalyst removal, availability of starting materials.
Overall Efficiency Lower efficiency due to waste and multiple steps.Potentially higher efficiency if yields are high and catalyst recycling is effective.

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Ethylsulfamoyl Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for elucidating the precise molecular structure of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a result of their mutual coupling. The protons closer to the electron-withdrawing sulfamoyl group would likely resonate at a slightly higher chemical shift (downfield) compared to those closer to the acetic acid moiety.

The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would give rise to a singlet, typically found in the range of 3.6-3.8 ppm. The ethyl group of the sulfamoyl moiety will present as a quartet for the methylene protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) due to coupling with the neighboring methylene group. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield position, often above 10 ppm, and its position can be influenced by the solvent and concentration. The proton on the nitrogen of the sulfamoyl group (-NH-) would also present as a distinct signal, the chemical shift and multiplicity of which would depend on coupling and exchange rates.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to SO₂NHEt)7.8 - 8.0Doublet2H
Aromatic (ortho to CH₂COOH)7.3 - 7.5Doublet2H
CH₂ (acetic acid)3.6 - 3.8Singlet2H
COOH> 10Broad Singlet1H
NH5.0 - 6.0Triplet (or Broad Singlet)1H
CH₂ (ethyl)3.1 - 3.3Quartet2H
CH₃ (ethyl)1.1 - 1.3Triplet3H

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 170-185 ppm. libretexts.org The aromatic carbons will resonate in the region of 125-150 ppm, with the carbon atoms directly attached to the substituents (C-SO₂NHEt and C-CH₂COOH) showing distinct shifts due to the electronic effects of these groups. The methylene carbon of the acetic acid group is anticipated to appear around 40-45 ppm. The carbons of the ethyl group will be found further upfield, with the methylene carbon appearing at a higher chemical shift than the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 185
C-SO₂NHEt (Aromatic)140 - 145
C-CH₂COOH (Aromatic)135 - 140
CH (Aromatic)127 - 132
CH (Aromatic)125 - 130
CH₂ (Acetic Acid)40 - 45
CH₂ (Ethyl)38 - 43
CH₃ (Ethyl)14 - 16

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. oxinst.com Key correlations would be observed between the two sets of aromatic protons, confirming their ortho relationship. Additionally, a clear cross-peak between the methylene and methyl protons of the ethyl group would establish their connectivity. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govhmdb.ca It would allow for the direct assignment of the carbon signals for the aromatic CH groups, the acetic acid methylene group, and the ethyl group's methylene and methyl carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. researchgate.net For instance, correlations would be expected from the methylene protons of the acetic acid group to the adjacent aromatic carbon and the carbonyl carbon. Similarly, the aromatic protons would show correlations to neighboring aromatic carbons and the carbon of the attached substituent. The NH proton would likely show a correlation to the ethyl group's methylene carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its functional groups. nih.govresearchgate.net

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound would be rich with characteristic absorption and scattering bands corresponding to its various functional groups.

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. scribd.com The C=O stretching vibration will give a strong, sharp absorption band in the IR spectrum around 1700-1740 cm⁻¹. scribd.comresearchgate.net

Sulfonamide Group: The N-H stretching vibration of the sulfonamide should appear as a band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong bands in the IR spectrum, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern.

Alkyl Groups: The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2850-2960 cm⁻¹ region. researchgate.net

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, BroadWeak
N-H Stretch (Sulfonamide)3200 - 3400MediumMedium
C-H Stretch (Aromatic)3000 - 3100MediumStrong
C-H Stretch (Alkyl)2850 - 2960MediumStrong
C=O Stretch (Carboxylic Acid)1700 - 1740StrongMedium
C=C Stretch (Aromatic)1450 - 1600Medium-StrongStrong
S=O Asymmetric Stretch1330 - 1370StrongMedium
S=O Symmetric Stretch1140 - 1180StrongMedium

Molecular Conformation Insights from Vibrational Modes

Detailed analysis of the vibrational spectra, often aided by computational modeling, can offer insights into the molecule's preferred conformation. uni.lu The positions and shapes of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional arrangement. For instance, the rotational isomerism around the C-S and C-C bonds could lead to the appearance of specific bands in the Raman spectrum. The study of these modes can help in determining the most stable conformer in the solid state or in solution.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it offers precise structural insights.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₀H₁₃NO₄S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the molecular formula.

ParameterValue
Molecular FormulaC₁₀H₁₃NO₄S
Theoretical Monoisotopic Mass243.0565 u
Expected Ion (Positive Mode, [M+H]⁺)244.0638 u
Expected Ion (Negative Mode, [M-H]⁻)242.0492 u

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern is characteristic of the sulfonamide and phenylacetic acid moieties. nih.govresearchgate.net Upon collision-induced dissociation (CID), several key fragmentation pathways are anticipated. A primary and highly characteristic fragmentation for sulfonamides involves the cleavage of the S-N bond. researchgate.netAnother expected fragmentation is the loss of the carboxymethyl group (-CH₂COOH) from the phenyl ring. The ethyl group on the sulfonamide is also susceptible to cleavage.

Common fragmentation pathways for sulfonamides include the loss of SO₂ and rearrangements that lead to characteristic ions. nih.govresearchgate.netresearchgate.netFor this specific compound, the protonated molecule ([M+H]⁺) would likely undergo the fragmentations detailed in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
244.06185.05-CH₂COOH (59.01 u)Loss of the acetic acid group
244.06179.02SO₂ (64.96 u)Loss of sulfur dioxide
244.06166.04-C₂H₅NH (45.06 u), -OH (17.01 u)Cleavage of S-N bond and loss of water
185.05120.08SO₂ (64.96 u)Loss of sulfur dioxide from the primary fragment
185.0592.06-SO₂NHC₂H₅ (93.00 u)Cleavage of the C-S bond

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific crystal structure data for this compound is not publicly available, analysis can be extrapolated from structurally similar compounds, such as other sulfonamides and phenylacetic acid derivatives. iucr.orgeurjchem.comX-ray crystallography would reveal precise details about the molecule's three-dimensional structure in the solid state.

The crystal packing would be dominated by strong intermolecular hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O), often forming centrosymmetric dimers with neighboring molecules via O-H···O interactions. nih.govuci.eduFurthermore, the sulfonamide group provides an N-H donor and two S=O acceptors, facilitating the formation of an extensive hydrogen-bonding network. nih.govThese interactions would likely link the molecules into chains or sheets, creating a stable, three-dimensional supramolecular architecture. eurjchem.com

In the crystalline state, the molecule's conformation would be dictated by the need to optimize packing efficiency and maximize strong intermolecular interactions. The torsion angles between the phenyl ring and the acetic acid side chain, as well as between the phenyl ring and the ethylsulfamoyl group, would be defined. The acetic acid side chain possesses rotational freedom, but its orientation would be fixed within the crystal lattice. Similarly, the conformation of the ethyl group relative to the S-N bond would be established. These conformational details are crucial for understanding the molecule's solid-state properties.

Computational Chemistry and Theoretical Studies of 2 4 Ethylsulfamoyl Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-[4-(Ethylsulfamoyl)phenyl]acetic acid" at the atomic level. These methods allow for the determination of the most stable molecular geometry and the analysis of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry and electronic structure of molecules. For "this compound," DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with a basis set such as 6-31G(d,p) or larger, can predict key structural parameters. niscpr.res.in These calculations involve systematically adjusting the atomic coordinates to find the minimum energy conformation of the molecule in the gas phase.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom in the ethylsulfamoyl group is expected to be tetrahedral, while the phenyl ring maintains its planarity. The acetic acid side chain possesses rotational freedom, and its preferred orientation relative to the phenyl ring is a key outcome of the optimization. A comparative study on halogen-substituted phenylacetic acids demonstrated a close resemblance between calculated structural properties and crystallographic data. niscpr.res.in

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values from DFT studies of structurally similar compounds, such as substituted phenylacetic acids and benzenesulfonamides. niscpr.res.inmdpi.com)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)S-N~1.66 Å
Bond Length (Å)S=O~1.42 Å
Bond Length (Å)C-S (aromatic)~1.75 Å
Bond Length (Å)C=O (carboxyl)~1.21 Å
Bond Length (Å)C-O (carboxyl)~1.35 Å
Bond Angle (°)O=S=O~120°
Bond Angle (°)C-S-N~107°
Dihedral Angle (°)C(aromatic)-C(aromatic)-C(acetic)-C(carboxyl)Variable, determines side chain orientation

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a higher level of theory for calculating molecular energies and analyzing molecular orbitals, albeit at a greater computational cost. frontiersin.org These methods are crucial for refining the energy calculations obtained from DFT and for investigating phenomena where electron correlation is particularly important.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the sulfamoyl and carboxyl groups, indicating these are likely sites for electrophilic attack. The LUMO, conversely, identifies the most electrophilic regions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis in Solution

While gas-phase calculations provide a fundamental understanding of the molecule's intrinsic properties, its behavior in a biological or chemical system is dictated by its interactions with the surrounding solvent. Molecular dynamics (MD) simulations are employed to model the dynamic behavior of "this compound" in a solution environment.

MD simulations explicitly model the interactions between the solute and solvent molecules (typically water) over time. researchgate.net These simulations reveal how hydrogen bonding and electrostatic interactions with the solvent influence the conformational preferences of the molecule. For "this compound," the polar sulfamoyl and carboxylic acid groups are expected to form strong hydrogen bonds with water molecules. These interactions can stabilize conformations that may not be the most favorable in the gas phase. The ethyl group on the sulfonamide nitrogen introduces a degree of hydrophobicity, which also influences its orientation in an aqueous environment.

A key output of MD simulations is the analysis of torsional angle distributions for the rotatable bonds in the molecule. nih.gov This analysis quantifies the flexibility of the molecule by showing the probability of finding a specific dihedral angle at a given value. For "this compound," important torsional angles include the rotation around the C(phenyl)-S bond, the S-N bond, and the C(phenyl)-C(acetic) bond. The resulting probability distributions reveal the most populated conformational states and the energy barriers between them, providing a detailed picture of the molecule's flexibility in solution.

Table 2: Key Torsional Angles for Conformational Analysis of this compound (Note: This table identifies the crucial rotational bonds for flexibility analysis in an MD simulation.)

Torsional Angle (Dihedral)Defining AtomsSignificance
τ1C(aromatic)-C(aromatic)-S-NOrientation of the sulfamoyl group relative to the phenyl ring
τ2C(aromatic)-S-N-C(ethyl)Orientation of the ethyl group
τ3C(aromatic)-C(aromatic)-C(acetic)-C(carboxyl)Orientation of the acetic acid side chain

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of "this compound."

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. It is common to perform these calculations on a Boltzmann-weighted ensemble of low-energy conformations obtained from a conformational search to provide a more accurate, averaged spectrum. github.ioresearchgate.net

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. niscpr.res.in The calculated IR spectrum can help in assigning specific absorption bands to the vibrations of particular functional groups, such as the S=O stretches of the sulfamoyl group and the C=O stretch of the carboxylic acid.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is representative and based on computational studies of similar functional groups. niscpr.res.innih.govresearchgate.net Actual values would require specific calculations for this molecule.)

Spectroscopic Data TypeFunctional GroupPredicted Value
¹H NMR Chemical Shift (ppm)-COOH10.0 - 12.0
¹H NMR Chemical Shift (ppm)Aromatic C-H7.2 - 7.8
¹H NMR Chemical Shift (ppm)-CH₂(acetic)~3.6
¹³C NMR Chemical Shift (ppm)-COOH~175
¹³C NMR Chemical Shift (ppm)Aromatic C-S~140
IR Frequency (cm⁻¹)C=O stretch (acid)~1700
IR Frequency (cm⁻¹)S=O stretch (asymmetric)~1350
IR Frequency (cm⁻¹)S=O stretch (symmetric)~1160

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure determination. Computational methods can predict NMR parameters, offering a way to validate or interpret experimental spectra. Using the optimized geometry of this compound, calculations can be performed to determine the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C).

These shielding values are then converted into chemical shifts (δ), typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts help in assigning specific signals in an experimental spectrum to the corresponding atoms in the molecule. Furthermore, spin-spin coupling constants (J-couplings) between nuclei can also be calculated, providing crucial information about the connectivity and dihedral angles within the molecule.

Table 1: Illustrative Format for Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: The following data is a hypothetical representation to illustrate the output of such a study and is not based on actual published research for this specific compound.)

Atom PositionCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0170.0 - 180.0
Methylene (B1212753) (-CH₂)3.5 - 4.040.0 - 45.0
Aromatic Ring (C-H)7.2 - 7.8125.0 - 135.0
Aromatic Ring (C-S)-138.0 - 145.0
Aromatic Ring (C-C)-130.0 - 138.0
Sulfamoyl (-NH-)5.0 - 6.0-
Ethyl (-CH₂-)3.0 - 3.542.0 - 48.0
Ethyl (-CH₃)1.0 - 1.512.0 - 18.0

Simulated Vibrational Spectra

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. This is achieved by calculating the second derivatives of the energy with respect to the nuclear positions, which yields the vibrational frequencies and their corresponding normal modes.

The resulting simulated spectrum can be used to assign experimental vibrational bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group, the O-H stretch, N-H stretching in the sulfamoyl group, and various vibrations of the phenyl ring. This analysis provides fundamental insights into the molecule's bonding and functional groups.

Table 2: Illustrative Format for Calculated Vibrational Frequencies and Assignments (Note: This table is a hypothetical representation and not based on actual published research.)

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3400 - 3500O-H Stretch (Carboxylic Acid Dimer)
~3300 - 3400N-H Stretch (Sulfamoyl)
~2900 - 3000C-H Stretch (Aromatic and Aliphatic)
~1700 - 1750C=O Stretch (Carboxylic Acid)
~1500 - 1600C=C Stretch (Aromatic Ring)
~1300 - 1350S=O Asymmetric Stretch (Sulfonamide)
~1150 - 1200S=O Symmetric Stretch (Sulfonamide)

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions. For the synthesis of this compound, theoretical studies could be employed to investigate reaction mechanisms, identify intermediates, and locate transition states.

By modeling the reactants, products, and potential transition state structures, researchers can calculate the activation energies for different synthetic routes. This information helps in understanding the feasibility of a reaction pathway and can guide the optimization of reaction conditions, such as temperature and catalysts. For instance, the mechanism for the chlorosulfonation of a precursor followed by amination could be mapped out, providing detailed energetic profiles for each step.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and provides a guide to the molecule's reactive behavior. The MEP map of this compound would reveal regions of negative potential (electron-rich, colored in red or yellow) and positive potential (electron-poor, colored in blue).

The oxygen atoms of the carboxylic acid and sulfonyl groups would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the sulfamoyl nitrogen would represent areas of positive potential, indicating sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, which governs the compound's crystal structure and physical properties. Charge distribution analysis, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, providing a more detailed numerical picture of the electronic landscape.

Molecular Interaction Studies and Mechanistic Investigations Non Clinical Focus

Ligand-Target Interaction Profiling (In Vitro, Enzyme/Receptor Binding Mechanism)

This section would typically detail the in vitro experiments designed to identify and characterize the specific biological targets of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid and the nature of its interaction with those targets.

Investigating Binding Affinities with Purified Biological Macromolecules

To determine if This compound directly binds to specific proteins, such as enzymes or receptors, researchers would conduct binding affinity assays. These experiments utilize purified forms of the target macromolecules and the compound to measure the strength of their interaction. Techniques like radioligand binding assays or fluorescence polarization would be used to determine key parameters.

A representative data table for such an investigation would look like this:

Table 1: Hypothetical Binding Affinities of this compound with Purified Biological Macromolecules
Target Protein Assay Method Kd (nM)¹ Ki (nM)² Hill Slope
Enzyme X Radioligand Binding Data not available Data not available Data not available
Receptor Y Fluorescence Polarization Data not available Data not available Data not available
Carbonic Anhydrase IX Enzyme Inhibition Assay Data not available Data not available Data not available

¹Dissociation constant. ²Inhibition constant.

Currently, there is no publicly available data of this nature for This compound .

Kinetic Studies of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

If binding to an enzyme is established, kinetic studies are performed to elucidate the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and This compound . The results would be analyzed using models like Michaelis-Menten kinetics and visualized through Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

A summary of findings from such kinetic studies would be presented in a table similar to the one below:

Table 2: Hypothetical Enzyme Inhibition Kinetics for this compound
Target Enzyme Substrate Type of Inhibition Km (µM) Vmax (µmol/min)
Enzyme X Substrate A Data not available Data not available Data not available

No experimental data on the enzyme inhibition kinetics of This compound has been found in the scientific literature.

Molecular Docking and Scoring to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding mode, the key amino acid residues involved in the interaction, and a calculated binding energy or scoring function that estimates the binding affinity. These predictions can guide further experimental work.

The results of a molecular docking study would typically be summarized as follows:

Table 3: Hypothetical Molecular Docking Results for this compound
Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions (e.g., H-bonds, hydrophobic)
Enzyme X (e.g., 1XYZ) Data not available Data not available Data not available

No published molecular docking studies for This compound are currently available.

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide a more detailed, quantitative understanding of the binding event, including the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). These parameters provide a complete thermodynamic profile of the molecular interaction.

A typical presentation of ITC data would be:

Table 4: Hypothetical Thermodynamic Binding Parameters for this compound Determined by ITC
Target Macromolecule Stoichiometry (n) Kd (µM) ΔH (kcal/mol) TΔS (kcal/mol) ΔG (kcal/mol)

There are no published ITC studies for This compound .

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. By immobilizing one interacting partner (e.g., the target protein) on a sensor surface and flowing the other partner (e.g., This compound ) over it, SPR can determine the association rate constant (kₐ) and the dissociation rate constant (kₒ). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (kₒ/kₐ).

The kinetic data obtained from SPR analysis would be summarized in a table like this:

Table 5: Hypothetical Binding Kinetics of this compound Measured by SPR
Target Macromolecule kₐ (M⁻¹s⁻¹) kₒ (s⁻¹) Kd (nM)

No SPR data for the interaction of This compound with any biological macromolecule has been reported in the scientific literature.

Protein-Ligand Complex Co-crystallization and Structural Analysis

As of the latest available data, there are no published reports of the successful co-crystallization of this compound or its close phenylsulfamoylacetamide analogs with the mGlu4 receptor. Consequently, there is no experimental, high-resolution crystal structure detailing the specific molecular interactions between this class of compounds and their target.

However, structural insights into the allosteric binding site of the mGlu4 receptor have been gained from cryo-electron microscopy (cryo-EM) studies with other classes of allosteric modulators and from mutagenesis experiments. pdbj.orgnih.gov These studies have revealed that the allosteric binding site is located within the seven-transmembrane (7TM) domain of the receptor, a region that is distinct from the extracellular venus flytrap domain where glutamate (B1630785) binds. nih.gov

Mutagenesis studies on mGluR4 have been conducted to identify key amino acid residues that are critical for the binding and activity of allosteric modulators. nih.govnih.gov While these studies were not conducted with the phenylsulfamoyl class of compounds, they provide a general map of the allosteric pocket. It is hypothesized that different classes of allosteric modulators may engage with distinct but potentially overlapping pockets within the 7TM domain. nih.gov

The development of a co-crystal structure would be a significant step forward in understanding the precise binding mode of this compound and its analogs. Such a structure would elucidate the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of the ligand to the receptor, thereby providing a rational basis for the design of new and improved mGlu4 allosteric modulators.

Structure Activity Relationship Sar and Structural Modification Studies of 2 4 Ethylsulfamoyl Phenyl Acetic Acid

Design and Synthesis of Novel Analogues and Derivatives of 2-[4-(Ethylsulfamoyl)phenyl]acetic Acid

Modifications to the Phenyl Moiety

The central phenyl ring serves as a scaffold for the sulfamoyl and acetic acid groups. Alterations to this ring can significantly influence the molecule's interaction with biological targets. Key modifications include the introduction of various substituents at different positions on the ring.

Synthesis of Phenyl-Substituted Analogues:

The synthesis of analogues with modified phenyl rings can be achieved through multi-step synthetic routes. For instance, starting from a substituted aniline, a Sandmeyer reaction can be employed to introduce bromo groups, followed by Suzuki-Miyaura coupling to introduce new phenyl rings mdpi.com. The acetic acid side chain can then be introduced via various methods, such as the Willgerodt-Kindler reaction or by conversion of a benzyl (B1604629) halide to a nitrile followed by hydrolysis.

Illustrative SAR Findings for Phenyl Moiety Modifications:

While specific data for this compound is not extensively available in the public domain, SAR trends from related benzenesulfonamide derivatives can provide valuable insights. For instance, in a series of benzenesulfonamide-based inhibitors, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate activity.

Modification Rationale Hypothetical SAR Observation
Introduction of a chloro or fluoro groupTo investigate the effect of electron-withdrawing groups and altered lipophilicity.May enhance binding affinity through halogen bonding or by altering the pKa of the sulfamoyl group.
Introduction of a methyl or methoxy groupTo probe the impact of electron-donating groups and steric bulk.Could improve metabolic stability or introduce favorable steric interactions within a binding pocket.
Replacement of the phenyl ring with a heterocyclic ring (e.g., pyridine, thiophene)To explore the influence of heteroatoms on electronic distribution and hydrogen bonding potential.May lead to improved solubility and altered target selectivity.

Substitutions on the Sulfamoyl Group

The N-ethylsulfamoyl group is a key functional moiety that can participate in hydrogen bonding and influence the molecule's acidity and solubility. Modifications at this site are crucial for optimizing interactions with biological targets.

Synthesis of N-Substituted Sulfamoyl Analogues:

Derivatives with different substituents on the sulfamoyl nitrogen can be synthesized from a common intermediate, 4-sulfamoylphenylacetic acid. N-alkylation or N-arylation can be achieved by reacting the primary sulfonamide with various alkyl or aryl halides under basic conditions.

Illustrative SAR Findings for Sulfamoyl Group Modifications:

In studies of related sulfonamide-containing compounds, the nature of the substituent on the nitrogen atom has been shown to be critical for activity.

Modification Rationale Hypothetical SAR Observation
Variation of the N-alkyl chain length (e.g., methyl, propyl, butyl)To assess the impact of lipophilicity and steric bulk on activity.An optimal chain length may be identified that balances potency and pharmacokinetic properties.
Introduction of cyclic or branched alkyl groups (e.g., cyclopropyl, isopropyl)To introduce conformational constraints and explore specific steric requirements.May enhance binding affinity by locking the molecule into a more favorable conformation.
Replacement of the N-ethyl group with an N-aryl or N-heteroaryl groupTo introduce aromatic interactions and additional hydrogen bonding opportunities.Could lead to a significant change in the mode of binding and target selectivity.

Alterations to the Acetic Acid Side Chain

The acetic acid side chain provides a crucial acidic functionality and a point of attachment that can be modified to influence the molecule's pharmacokinetic and pharmacodynamic properties. Common modifications include esterification, amidation, and changing the length of the alkyl chain.

Synthesis of Acetic Acid Side Chain Derivatives:

Esters can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst researchgate.netnih.gov. Amides can be synthesized by activating the carboxylic acid, for example with a coupling agent like dicyclohexylcarbodiimide (DCC), followed by reaction with an amine nih.gov. Homologation to propionic or butyric acid derivatives can be achieved through multi-step sequences starting from the corresponding benzyl halide.

Illustrative SAR Findings for Acetic Acid Side Chain Modifications:

The modification of the carboxylic acid group is a common strategy in drug design to modulate properties such as cell permeability and duration of action.

Modification Rationale Hypothetical SAR Observation
Esterification (e.g., methyl, ethyl, or propyl esters)To increase lipophilicity and potentially act as a prodrug.May improve oral absorption, with the ester being hydrolyzed in vivo to the active carboxylic acid.
Amidation (e.g., primary, secondary, or tertiary amides)To replace the acidic proton with a group capable of hydrogen bonding and to alter solubility.Could lead to compounds with different target interactions and pharmacokinetic profiles.
Chain extension (e.g., propionic or butyric acid derivatives)To vary the distance between the phenylsulfamoyl moiety and the acidic group.May optimize the positioning of the key functional groups within a target's binding site.

Rational Design Principles for SAR Exploration

The exploration of SAR is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements. These strategies allow for the systematic modification of a lead compound to improve its properties while retaining its fundamental pharmacophoric features.

Isosteric Replacements

Isosteres are atoms or groups of atoms that have the same number of valence electrons and similar steric and electronic configurations. In the context of this compound, isosteric replacements can be used to fine-tune the molecule's properties.

Examples of Isosteric Replacements:

-OH for -NH2: The hydroxyl group can be considered an isostere of the amino group. Replacing a substituent on the phenyl ring with a hydroxyl group where an amino group was present would maintain a similar size and hydrogen bonding capability.

-CH= for -N= in an aromatic ring: Replacing a carbon atom in the phenyl ring with a nitrogen atom to form a pyridine ring is a common isosteric replacement. This modification alters the electronic properties of the ring and can introduce new hydrogen bonding interactions.

-O- for -S- or -CH2-: In certain contexts, these divalent groups can be interchanged to modulate bond angles, lipophilicity, and metabolic stability.

Bioisosteric Modifications (in a chemical and structural context, not biological effect)

Bioisosterism is a broader concept than isosterism and involves the substitution of a functional group with another that results in a molecule with similar physicochemical properties, leading to comparable interactions with a biological target uniroma1.itnih.govufrj.br. The goal is to create analogues with improved characteristics by modifying the parent structure in a chemically and structurally conservative manner.

Examples of Bioisosteric Modifications:

Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often a target for bioisosteric replacement to improve properties like membrane permeability and reduce metabolic liabilities nih.gov. Common bioisosteres for a carboxylic acid include tetrazole, hydroxamic acid, and acylsulfonamide groups. These groups mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but have different pKa values and metabolic profiles.

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with a variety of other cyclic structures to modulate properties such as lipophilicity, solubility, and metabolic stability scispace.comnih.govenamine.net. Saturated rings like bicyclo[1.1.1]pentane or cubane can mimic the geometry of a para-substituted phenyl ring while reducing lipophilicity and improving solubility enamine.net. Heterocyclic rings such as thiophene, furan, or pyrazole are also common bioisosteres for the phenyl group, offering different electronic and hydrogen bonding properties cambridgemedchemconsulting.com.

Sulfonamide Bioisosteres: The sulfonamide group itself can be considered a bioisostere of a carboxylic acid in some contexts researchgate.net. Modifications to the N-ethyl group can also be viewed through the lens of bioisosterism. For example, replacing the ethyl group with a trifluoroethyl group would maintain a similar size but significantly alter the electronic properties and lipophilicity.

By applying these rational design principles, medicinal chemists can systematically explore the chemical space around this compound to identify novel analogues with optimized properties. The synthesis and subsequent evaluation of these compounds are essential for building a comprehensive understanding of their structure-activity relationships.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a modern approach in medicinal chemistry that identifies low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. nih.govnih.govdrughunter.comslideshare.net For a molecule like this compound, a fragment-based approach would involve dissecting the molecule into its constituent chemical motifs. These fragments can then be screened for their binding affinity to a target protein.

The primary fragments that can be derived from this compound include:

Phenylacetic acid moiety: This fragment is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets. nih.gov

Ethylsulfamoylphenyl group: This fragment contains the key sulfonamide linkage and the ethyl substituent, which can be explored for interactions within a target's binding pocket.

Benzene (B151609) ring: As the central scaffold, this fragment's interactions, such as pi-stacking, are crucial for binding.

Once initial fragments are identified through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR), they can be elaborated in a process known as fragment growing. For instance, if the phenylacetic acid fragment shows binding, medicinal chemists could systematically add different sulfonamide groups to the phenyl ring to enhance potency. Conversely, if the ethylsulfamoylphenyl fragment is active, various acidic moieties could be appended to explore the optimal acidic head group for target interaction. Another strategy, fragment linking, would involve identifying two different fragments that bind to adjacent sites on the target and then connecting them with a suitable linker to create a high-affinity molecule.

The table below illustrates a hypothetical fragment-based deconstruction of this compound.

Fragment NameChemical StructurePotential Interactions
Phenylacetic acidC6H5CH2COOHHydrogen bonding (carboxylic acid), hydrophobic interactions
N-EthylbenzenesulfonamideC6H5SO2NHCH2CH3Hydrogen bonding (sulfonamide), hydrophobic interactions
4-Sulfamoylphenylacetic acidHOOCCH2C6H4SO2NH2Multiple hydrogen bonding points, ionic interactions
EthylbenzeneC6H5CH2CH3Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical and Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, QSAR models can predict the activity of novel compounds and guide the design of more potent molecules.

To build a QSAR model, various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. For analogs of this compound, these descriptors would typically fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the Hammett constant (σ) for substituents on the phenyl ring, dipole moment, and partial atomic charges. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can influence the acidity of the carboxylic acid and the hydrogen-bonding capacity of the sulfonamide.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples. The size of the alkyl group on the sulfonamide nitrogen (e.g., ethyl in the parent compound) would be a critical steric parameter.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in a receptor. The partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Kier & Hall indices), that describe the size, shape, and degree of branching.

The following table provides examples of descriptors that would be relevant for QSAR studies of this compound analogs.

Descriptor ClassExample DescriptorRelevance to Molecular Interaction
ElectronicHammett constant (σ)Influences the electronic density on the phenyl ring and the pKa of the acidic/basic groups.
StericMolar Refractivity (MR)Describes the volume occupied by a substituent, affecting the fit into a binding pocket.
HydrophobicPartition Coefficient (logP)Governs the molecule's distribution between aqueous and lipid phases and hydrophobic binding.
TopologicalWiener Index (W)Relates to molecular branching and compactness, which can influence receptor fit.

Once the descriptors are calculated, a statistical method is used to build the QSAR equation. Multiple Linear Regression (MLR) is a common technique that generates a linear equation relating the biological activity to the most relevant descriptors. nih.gov Other methods include Partial Least Squares (PLS) and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

A hypothetical QSAR equation for a series of 2-[4-(alkylsulfamoyl)phenyl]acetic acid analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MR + 0.8 * σ + 2.5

In this equation, IC50 represents the concentration of the compound required to inhibit a biological process by 50%. The equation suggests that higher lipophilicity (logP) and a more electron-withdrawing substituent (positive σ) would increase the potency, while a bulkier substituent (larger MR) would decrease it. Such a model would be invaluable for prioritizing the synthesis of new analogs with predicted high activity.

Stereochemical Effects on Molecular Recognition (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of a chiral center can have profound effects on its biological activity. A common way to introduce chirality would be to add a methyl group to the α-carbon of the acetic acid side chain, creating 2-[4-(Ethylsulfamoyl)phenyl]propionic acid. This creates two enantiomers, (R)- and (S)-isomers.

In many classes of drugs, particularly the 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the biological activity resides predominantly in the (S)-enantiomer. nih.govnih.gov The (S)-enantiomer typically has the correct three-dimensional arrangement of functional groups to bind effectively to the active site of the target enzyme (e.g., cyclooxygenase). The (R)-enantiomer, being a mirror image, often fits poorly and is significantly less active or inactive. researchgate.net

The differential activity of enantiomers is a classic example of stereospecificity in molecular recognition. The binding site of a protein is itself chiral, composed of L-amino acids, and thus can distinguish between the enantiomers of a chiral ligand.

The table below illustrates the potential impact of introducing a chiral center to this compound.

AnalogChiralityExpected Biological Activity
This compoundAchiralBaseline activity.
(S)-2-[4-(Ethylsulfamoyl)phenyl]propionic acidChiralPotentially higher activity than the racemic mixture or the (R)-enantiomer, assuming a specific stereochemical requirement for binding to the target.
(R)-2-[4-(Ethylsulfamoyl)phenyl]propionic acidChiralPotentially lower activity or inactive. In some cases, one enantiomer can have different pharmacological properties or may be responsible for adverse effects. nih.govresearchgate.net
Racemic 2-[4-(Ethylsulfamoyl)phenyl]propionic acidChiralActivity would likely be an average of the two enantiomers, with one contributing most of the desired effect.

It is also noteworthy that in some biological systems, metabolic chiral inversion can occur, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. nih.govnih.gov This phenomenon has been observed for several 2-arylpropionic acids. nih.gov

Conformational Flexibility and Its Influence on Molecular Interactions

The ability of a molecule to adopt different three-dimensional shapes, or conformations, through rotation around single bonds is known as conformational flexibility. This property is critical for the interaction of a ligand with its biological target. This compound possesses several rotatable bonds that contribute to its conformational flexibility.

The key rotatable bonds in this compound are:

The C-C bond of the ethyl group: Rotation around this bond allows the terminal methyl group to adopt different positions.

The N-C bond of the ethylsulfamoyl group: This rotation positions the ethyl group relative to the sulfonamide.

The S-N bond of the sulfonamide group: This influences the orientation of the ethylamino group.

The C-S bond connecting the phenyl ring and the sulfur atom: Rotation here orients the entire sulfamoyl group relative to the phenyl ring.

The C-C bond of the acetic acid side chain: This allows the carboxylic acid group to sweep through a significant arc.

The C-C bond connecting the phenyl ring and the acetic acid side chain: This determines the position of the acetic acid moiety relative to the phenyl ring.

This flexibility allows the molecule to adopt a low-energy conformation in solution and then change its conformation upon binding to a receptor to achieve an optimal fit, a concept known as "induced fit". The ability to adopt a specific "bioactive conformation" is essential for potent biological activity. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and identify low-energy conformations that are likely to be relevant for receptor binding. nih.gov

The following table summarizes the key rotatable bonds and their potential influence on molecular interactions.

Rotatable BondDescriptionInfluence on Molecular Interactions
Phenyl - CH2COOHRotation of the acetic acid side chain relative to the phenyl ring.Determines the spatial positioning of the carboxylate group for potential ionic or hydrogen bonding interactions with the receptor.
Phenyl - SO2NHCH2CH3Rotation of the ethylsulfamoyl group relative to the phenyl ring.Orients the sulfonamide group for hydrogen bonding and positions the ethyl group for hydrophobic interactions.
SO2 - NHCH2CH3Rotation around the sulfur-nitrogen bond.Affects the directionality of the N-H hydrogen bond donor and the position of the ethyl group.
NH - CH2CH3Rotation around the nitrogen-carbon bond of the ethyl group.Fine-tunes the position of the terminal methyl group within a hydrophobic sub-pocket of the binding site.

Understanding the conformational flexibility of this compound and its analogs is crucial for designing molecules with improved binding affinity and selectivity. Rigidification of the molecule in its bioactive conformation, for example, by incorporating rings or double bonds, is a common strategy in medicinal chemistry to enhance potency.

Chemical Reactivity and Transformation of 2 4 Ethylsulfamoyl Phenyl Acetic Acid

Acid-Base Properties and pKa Determination

The acidity of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid is primarily determined by the carboxylic acid group (-COOH) and, to a lesser extent, by the N-H proton of the sulfonamide group. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of the strength of an acid in solution.

The carboxylic acid proton is the more acidic of the two, readily dissociating in aqueous solutions. The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the para-substituted ethylsulfamoylphenyl group. For comparison, the pKa of unsubstituted phenylacetic acid is approximately 4.31. The presence of the electron-withdrawing sulfonamide group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value.

The sulfonamide proton is significantly less acidic than the carboxylic acid proton. The acidity of this proton is due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygen atoms, which stabilizes the resulting conjugate base. N-ethylbenzenesulfonamide, a related compound, is known to be soluble in alkali, indicating the acidic nature of the sulfonamide proton.

Table 1: Predicted pKa Values for this compound

Functional Group Predicted pKa Range Reference Compound Reference pKa
Carboxylic Acid 3.5 - 4.2 Phenylacetic acid 4.31

Note: The predicted pKa values are estimates based on the properties of similar compounds and have not been experimentally determined for this compound.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. The Fischer esterification is a common method where a strong acid, such as sulfuric acid, is used as a catalyst. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed. Studies on the esterification of phenylacetic acid with various alcohols have shown that the reaction can be effectively catalyzed by solid acid catalysts like Amberlyst-15, offering a more environmentally friendly alternative to mineral acids.

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires the activation of the carboxylic acid, as a direct reaction with an amine can be slow and may lead to salt formation. Common activating agents include carbodiimides (e.g., DCC, EDC) and other peptide coupling reagents. Alternatively, direct amidation can be achieved under high temperatures or with specific catalysts, such as nickel dichloride, which has been shown to be effective for the amidation of phenylacetic acid derivatives.

Table 2: General Conditions for Esterification and Amidation of Phenylacetic Acid Derivatives

Reaction Reagents and Conditions Product
Esterification Alcohol, H₂SO₄ (catalyst), heat Ester
Esterification Alcohol, Amberlyst-15 (catalyst), heat Ester
Amidation Amine, DCC/EDC (coupling agent) Amide

Reactivity of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) in this compound exhibits its own characteristic reactivity, particularly at the nitrogen atom.

The nitrogen atom of the sulfonamide can be alkylated or acylated.

N-Alkylation involves the introduction of an alkyl group onto the sulfonamide nitrogen. This reaction is typically carried out by treating the sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, making it a more potent nucleophile to attack the alkyl halide. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported as an efficient and environmentally benign method.

N-Acylation is the introduction of an acyl group to the sulfonamide nitrogen. This can be achieved by reacting the sulfonamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Another effective method involves the use of N-acylbenzotriazoles as acylating agents in the presence of sodium hydride.

The sulfonamide bond is generally considered to be chemically stable. However, under certain conditions, it can undergo hydrolysis. The hydrolysis of sulfonamides is often slow and may require harsh conditions, such as strong acids or bases at elevated temperatures. The kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides have been studied, revealing both acid- and base-catalyzed pathways. In basic conditions, the mechanism can proceed via nucleophilic attack of a hydroxide (B78521) ion or through an elimination-addition pathway involving the ionization of the sulfonamide proton.

Aromatic Ring Functionalization and Derivatization

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents, the acetic acid group and the ethylsulfamoyl group, influence the position and rate of further substitution. Both the carboxymethyl group (-CH₂COOH) and the ethylsulfamoyl group (-SO₂NHEt) are electron-withdrawing and are therefore deactivating and meta-directing for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions meta to these groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, due to the deactivating nature of the existing substituents, these reactions may require harsher conditions compared to those for activated benzene (B151609) rings.

Photochemical and Thermal Stability Studies (Chemical Degradation Pathways)

The stability of this compound under light and heat is an important consideration for its storage and handling.

Photochemical Stability: Sulfonamides are known to be sensitive to light and can undergo photodegradation. Studies on various sulfonamides have shown that they can be degraded under UV irradiation, and the degradation rate can be enhanced by the presence of oxidants. The primary photodegradation pathways for sulfonamides often involve the cleavage of the sulfonamide bond (S-N bond) and extrusion of sulfur dioxide (SO₂).

Thermal Stability: The thermal degradation of sulfonamides has been investigated, and it is generally observed that these compounds are relatively stable. Studies on the thermal decomposition of aromatic poly(ether sulfones) containing carboxylic acid groups have shown that decarboxylation is an initial degradation step at elevated temperatures. For sulfonamides, thermal degradation can involve the breaking of the aniline-sulfone bond. The thermal stability of sulfonamides in milk has been studied, indicating that they are quite stable under pasteurization conditions but can degrade at higher sterilization temperatures.

Table 3: General Degradation Pathways for Related Sulfonamide Compounds

Degradation Type Conditions Major Degradation Products/Pathways
Photochemical UV irradiation Cleavage of S-N bond, SO₂ extrusion

Applications of 2 4 Ethylsulfamoyl Phenyl Acetic Acid in Organic Synthesis and Materials Science Non Biological

Use as a Building Block in Complex Molecule Synthesis

While 2-[4-(Ethylsulfamoyl)phenyl]acetic acid is commercially available as a synthetic building block, specific examples of its incorporation into complex molecules outside of a biological context are not documented in prominent research. In principle, the carboxylic acid and the sulfonamide functionalities present in the molecule offer reactive sites for a variety of chemical transformations.

The carboxylic acid group (-COOH) could potentially undergo esterification, amidation, or reduction to an alcohol. The N-ethylsulfamoyl group (-SO₂NHCH₂CH₃) also provides a site for further chemical modification, although it is generally more stable. These reactive handles could theoretically allow for its integration into larger, more complex molecular architectures.

Incorporation into Polymer Architectures or Dendrimers

There is no available literature to suggest that This compound has been incorporated into polymer architectures or dendrimers. Hypothetically, its bifunctional nature could allow it to act as a monomer or a branching unit. For instance, the carboxylic acid could be polymerized with a diol to form a polyester, or with a diamine to form a polyamide. The sulfonamide group could influence the polymer's properties, such as solubility and thermal stability.

Role as a Chiral Auxiliary or Ligand (if applicable to derivatives)

There is no evidence to suggest that derivatives of This compound are used as chiral auxiliaries or ligands in asymmetric synthesis. To function as a chiral auxiliary, the molecule would first need to be resolved into its individual enantiomers, and there is no indication in the literature that this has been performed. Subsequently, its derivatives would need to be shown to effectively control the stereochemical outcome of a chemical reaction, for which no studies have been published.

Supramolecular Assembly and Crystal Engineering Applications

No studies have been found that specifically detail the use of This compound in supramolecular assembly or crystal engineering. The presence of both a hydrogen bond donor (the N-H of the sulfonamide and the O-H of the carboxylic acid) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens) suggests that this molecule has the potential to form intricate hydrogen-bonded networks. Such networks are a cornerstone of crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. However, without experimental data, any discussion of its specific supramolecular behavior remains speculative.

Utilization in Analytical Reagent Development

There is no documented use of This compound in the development of analytical reagents. While sulfonamides, as a class of compounds, have been utilized in various analytical methods, no specific application for this particular ethylsulfamoyl derivative has been reported. Theoretically, its structure could be modified to create a chromogenic or fluorogenic reagent for the detection of specific analytes, but this has not been described in the scientific literature.

Future Directions and Emerging Research Avenues for 2 4 Ethylsulfamoyl Phenyl Acetic Acid Research

Exploration of Novel Synthetic Methodologies

The classical synthesis of phenylacetic acid derivatives often involves multi-step processes, such as the hydrolysis of benzyl (B1604629) cyanide or palladium-catalyzed coupling reactions. inventivapharma.comorgsyn.org Future research should focus on developing more efficient, scalable, and environmentally sustainable synthetic routes for 2-[4-(ethylsulfamoyl)phenyl]acetic acid.

Key areas for exploration include:

Catalytic C-H Activation: Direct functionalization of the phenyl ring could offer a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processing. Investigating the synthesis of this compound using flow reactors could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high stereoselectivity and reduce the need for harsh chemical reagents.

A comparison of potential synthetic strategies is presented below.

Methodology Potential Advantages Research Focus
Palladium-Catalyzed Suzuki Coupling High functional group tolerance, well-established. inventivapharma.comOptimization of catalysts (e.g., N-heterocyclic carbene–palladium complexes) and reaction conditions (e.g., base, solvent) to improve yields for electron-withdrawing substrates. inventivapharma.com
Hydrolysis of Nitrile Precursors Utilizes readily available starting materials like benzyl cyanide. orgsyn.orgDevelopment of milder hydrolysis conditions (e.g., enzyme-catalyzed) to avoid side reactions and improve safety.
Novel Catalytic Approaches Increased atom economy, reduced waste, potential for novel disconnections.Exploration of C-H activation, photoredox catalysis, or other modern catalytic systems for streamlined synthesis.
Continuous Flow Synthesis Enhanced process control, improved scalability, and safety. google.comDesigning and optimizing a continuous flow process for one or more steps of the synthesis.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable for accelerating chemical research by predicting molecular properties and interactions, thereby guiding experimental work. nih.govresearchgate.net For this compound, advanced computational studies can provide deep insights into its behavior.

Future computational research avenues include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular reactivity, and spectroscopic properties of the molecule. nih.gov This can help in understanding its stability and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR): If a biological target is identified, QSAR models can be developed to correlate structural features of derivatives with their binding affinity or activity, guiding the design of more potent analogues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in different environments, such as in solution or interacting with a molecular target. This can reveal conformational changes and key interactions that govern its function. nih.gov

Computational Method Predicted Properties Potential Application in Research
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), reactivity, spectroscopic signatures. nih.govGuiding synthetic modifications, interpreting experimental spectra.
Molecular DockingBinding modes, affinity with target proteins. nih.govals-journal.comIdentifying potential molecular targets, predicting binding interactions.
Molecular Dynamics (MD)Conformational flexibility, stability of ligand-protein complexes, solvation effects. nih.govUnderstanding the dynamic nature of molecular interactions.
ADME/T PredictionAbsorption, Distribution, Metabolism, Excretion, and Toxicity profiles. mdpi.comEarly-stage assessment of drug-like properties for potential derivatives.

Development of Highly Selective Probes for Molecular Targets (non-clinical)

Small molecules are crucial tools for exploring biological systems. acs.org Developing this compound into a highly selective molecular probe could enable the study of specific molecular targets in a non-clinical setting. nih.govnih.gov Such probes are designed to bind with high affinity and specificity to a particular biomolecule, allowing for its visualization and characterization. nih.govaacrjournals.org

The development process would involve:

Scaffold Modification: Attaching reporter groups, such as fluorophores or biotin, to the core structure of this compound.

Affinity and Specificity Testing: Screening the modified compounds against potential molecular targets to identify those with high binding affinity and selectivity. nih.gov

Application in Assays: Using the validated probes in non-clinical assays, such as fluorescence microscopy or affinity chromatography, to investigate the function and localization of the target molecule. nih.gov

Probe Characteristic Importance for Non-Clinical Research Development Strategy
High Binding Affinity Ensures the probe effectively binds to the target even at low concentrations. nih.govRational design based on computational modeling and iterative chemical synthesis.
High Specificity Minimizes off-target binding, ensuring that the observed signal is from the intended molecular target. nih.govScreening against a panel of related and unrelated targets; structural modifications to reduce non-specific interactions.
Appropriate Reporter Group Enables detection and quantification of the probe-target interaction.Conjugation with suitable fluorophores, radioisotopes, or affinity tags depending on the intended application (e.g., imaging, pulldown).
Chemical Stability Ensures the probe remains intact under experimental conditions.In vitro stability assays in relevant buffers and media.

Integration with High-Throughput Screening for Chemical Libraries (focused on molecular interaction, not effect)

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" that interact with a target of interest. nih.govspringernature.com this compound can be integrated into HTS campaigns in two primary ways, focusing purely on molecular interaction rather than a downstream biological effect.

As a Target: The compound can be immobilized on a surface (e.g., a multi-well plate) and used to screen a library of diverse small molecules or biological macromolecules to find binding partners. nih.gov

As a Library Member: The compound and its synthesized derivatives can be included in a chemical library to be screened against a specific, purified molecular target (e.g., an enzyme or receptor).

The goal of such HTS campaigns is to map the interaction landscape of the compound, identifying molecules that bind to it or molecules to which it binds. Techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST) can be used to detect these binding events without relying on a functional readout. nih.gov

HTS Approach Objective Required Components Example Detection Method
Compound as Target Identify molecules that bind to this compound.Immobilized target compound, diverse chemical library.Surface Plasmon Resonance (SPR), Affinity Chromatography.
Compound in Library Identify molecular targets for this compound.Purified target protein, library containing the compound and its derivatives. chapman.eduDifferential Scanning Fluorimetry (DSF), Microscale Thermophoresis (MST). nih.gov

Investigation of Solid-State Forms and Polymorphism

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials and pharmaceutical science. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. wiley-vch.deresearchgate.net For sulfonamide-containing compounds, polymorphism is a common phenomenon due to the potential for varied hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net

Future research on this compound should include a thorough investigation of its solid-state properties. This involves:

Polymorph Screening: Systematically attempting to crystallize the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to identify different solid forms. whiterose.ac.uk

Structural Characterization: Using techniques like X-ray diffraction (single-crystal and powder), solid-state NMR, and thermal analysis (DSC, TGA) to characterize the structure and properties of each form.

Computational Prediction: Employing computational methods to predict the relative stabilities of different polymorphs and understand the intermolecular interactions that drive their formation. researchgate.net

A comprehensive understanding of its solid-state chemistry is fundamental for ensuring the reproducibility of research findings and for any potential future applications. wiley-vch.de

Analytical Technique Information Gained Relevance to Polymorphism Study
Powder X-Ray Diffraction (PXRD) Crystalline fingerprint of a solid form.Rapidly distinguishes between different polymorphs.
Single-Crystal X-Ray Diffraction (SCXRD) Precise 3D molecular and crystal structure.Unambiguously determines the atomic arrangement and intermolecular interactions within a specific polymorph. nih.gov
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization).Determines melting points and relative thermodynamic stability of different forms.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Identifies solvates or hydrates and assesses thermal stability.
Solid-State NMR (ssNMR) Information about the local chemical environment.Characterizes polymorphs when single crystals are unavailable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Ethylsulfamoyl)phenyl]acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a phenylacetic acid precursor. A common approach involves coupling 4-aminophenylacetic acid with ethylsulfamoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization can include controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
  • NMR (¹H and ¹³C) to confirm sulfonamide and acetic acid moieties (e.g., sulfonamide protons at δ 3.1–3.3 ppm; acetic acid carbonyl at ~170 ppm in ¹³C NMR).
  • Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS [M+H]+ expected at m/z 272.3).
  • FT-IR to identify key functional groups (e.g., S=O stretch at ~1350 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous solubility can be enhanced at pH >7 (deprotonated carboxylic acid).
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved, particularly in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization). To resolve:

Standardize assay buffers (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Validate results with orthogonal assays (e.g., fluorescence polarization vs. SPR).

Confirm compound integrity post-assay via LC-MS to rule out degradation .

Q. What strategies are effective in minimizing byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Control : Implement inline FT-IR or Raman spectroscopy to monitor sulfonylation progress in real time.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation and reduce side reactions.
  • Workflow Design : Adopt continuous-flow reactors to improve heat/mass transfer and reduce reaction time .

Q. How can researchers design experiments to study the compound’s adsorption behavior on biological surfaces?

  • Methodological Answer :

Use quartz crystal microbalance (QCM) to measure adsorption kinetics on model lipid bilayers.

Perform atomic force microscopy (AFM) to map surface interactions at nanoscale resolution.

Validate with X-ray photoelectron spectroscopy (XPS) to analyze chemical states of adsorbed molecules .

Q. What methodologies are recommended for quantifying the compound in complex biological matrices (e.g., plasma, tissue)?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).
  • Detection : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d₄-2-[4-(Ethylsulfamoyl)phenyl]acetic acid) for precision.
  • Calibration : Linear range of 1–1000 ng/mL with R² >0.99 and inter-day CV <15% .

Notes on Evidence Utilization

  • Excluded non-reliable sources (e.g., BenchChem in ; Accela in ).
  • Prioritized peer-reviewed methodologies (PubChem, Sigma-Aldrich, Thermo Scientific) and regulatory guidelines (ECHA, EPA DSSTox).
  • Integrated engineering principles () and advanced spectroscopic techniques () for methodological rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.